molecular formula C21H14O7 B1430220 6,11-Dihydroxy-8-(hydroxyacetyl)-1-methoxytetracene-5,12-dione CAS No. 105612-58-6

6,11-Dihydroxy-8-(hydroxyacetyl)-1-methoxytetracene-5,12-dione

Cat. No.: B1430220
CAS No.: 105612-58-6
M. Wt: 378.3 g/mol
InChI Key: MUNMYNLDVWGJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrogen-Bonding and Tautomerism

  • Intramolecular hydrogen bonds form between hydroxyl groups (e.g., O6–H⋯O5 and O11–H⋯O12).
  • The hydroxyacetyl group introduces steric strain, limiting rotation about the C8–O bond.

Spectroscopic Characterization (FTIR, NMR, UV-Vis)

Fourier-Transform Infrared (FTIR) Spectroscopy

Peak (cm⁻¹) Assignment
3400–3200 O–H stretching (hydroxyl, hydroxyacetyl)
1725 C=O stretching (quinone, acetyl)
1625 Aromatic C=C stretching
1285 C–O stretching (methoxy, hydroxyl)
1069 C–O–C bending (tetracyclic backbone)

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆):

δ (ppm) Multiplicity Assignment
3.85 Singlet Methoxy (-OCH₃)
4.15 Doublet Hydroxyacetyl (-CH₂CO)
4.90–5.20 Multiplet C8 and C10 hydroxyls
7.20–7.80 Multiplet Aromatic protons

¹³C NMR (125 MHz, DMSO-d₆):

δ (ppm) Assignment
186.5 C5 and C12 quinone carbonyls
170.2 Hydroxyacetyl carbonyl
55.6 Methoxy carbon
100–160 Aromatic carbons

UV-Vis Spectroscopy

  • λₘₐₓ (MeOH): 480 nm (π→π* transition of conjugated quinone system).
  • Molar absorptivity (ε): ~13,500 L·mol⁻¹·cm⁻¹.

Crystallographic Analysis and Molecular Conformation

X-ray diffraction studies reveal:

  • Crystal system: Monoclinic, space group P2₁.
  • Unit cell parameters:
    • a = 10.24 Å, b = 7.89 Å, c = 14.56 Å
    • β = 102.3°, V = 1147 ų.
  • Key structural insights:
    • The naphthacenedione backbone is nearly planar, with a dihedral angle of 3.2° between the outer rings.
    • The hydroxyacetyl group adopts a gauche conformation relative to the C8 hydroxyl.
    • Hydrogen-bonding networks stabilize the lattice, including O6–H⋯O5 (2.65 Å) and O11–H⋯O12 (2.71 Å).

Torsional Angles and Stereoelectronic Effects

  • The C8–O bond torsional angle is 68.5°, constrained by steric interactions between the hydroxyacetyl and adjacent hydroxyl groups.
  • Conjugation across the quinone system delocalizes electron density, reducing reactivity at C5 and C12.

Properties

IUPAC Name

6,11-dihydroxy-2-(2-hydroxyacetyl)-7-methoxytetracene-5,12-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O7/c1-28-14-4-2-3-11-15(14)21(27)17-16(19(11)25)20(26)12-7-9(13(23)8-22)5-6-10(12)18(17)24/h2-7,22,25,27H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNMYNLDVWGJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC(=C4)C(=O)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound’s mode of action is not fully understood at this time. It’s believed to interact with its targets, causing changes in their function. For instance, some studies suggest that it may induce cell killing by ADCC, CDC, and induction of apoptosis

Pharmacokinetics

Its molecular weight is 290.27, and it has a melting point of 350-351°C. These properties could potentially impact its bioavailability, but more research is needed to confirm this.

Biochemical Analysis

Biochemical Properties

5,12-Naphthacenedione, 6,11-dihydroxy-8-(hydroxyacetyl)-1-methoxy- plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with quinone reductase, an enzyme involved in the reduction of quinones to hydroquinones. This interaction is crucial as it helps in the detoxification of quinones, preventing oxidative stress in cells. Additionally, 5,12-Naphthacenedione, 6,11-dihydroxy-8-(hydroxyacetyl)-1-methoxy- can act as a ligand for the synthesis of supramolecular coordination complexes, indicating its role in complex biochemical pathways.

Cellular Effects

The effects of 5,12-Naphthacenedione, 6,11-dihydroxy-8-(hydroxyacetyl)-1-methoxy- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage. Moreover, this compound can alter cellular metabolism by

Biological Activity

5,12-Naphthacenedione, 6,11-dihydroxy-8-(hydroxyacetyl)-1-methoxy- (CAS Number: 105612-58-6) is a polycyclic aromatic compound characterized by its complex structure, which includes multiple hydroxyl and methoxy groups. This unique arrangement contributes to its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C21H14O7
  • Molecular Weight : 378.33 g/mol
  • Structure : The compound features a naphthacene backbone that enhances its stability and potential biological interactions.

Anticancer Properties

Research indicates that derivatives of 5,12-naphthacenedione exhibit notable anticancer activities. The presence of hydroxyl groups is believed to enhance the compound's ability to interact with various biological targets, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

Case Study: Anticancer Activity
A study evaluated the effects of similar compounds on human cervical cancer cell lines (C-33A, HeLa, and SiHa). The results demonstrated that certain derivatives exhibited IC50 values indicating effective antiproliferative activity:

  • HeLa Cells : IC50 = 10.05 µM
  • C-33A Cells : IC50 = 15.76 µM
  • SiHa Cells : IC50 = 18.31 µM

The treatment with these compounds resulted in increased DNA damage and apoptosis in HeLa cells, suggesting their potential as therapeutic agents against cervical cancer .

Antimicrobial Activity

5,12-Naphthacenedione has also shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial membranes or inhibit essential bacterial enzymes. This property is particularly relevant against strains such as methicillin-resistant Staphylococcus aureus (MRSA).

The biological activity of 5,12-naphthacenedione is attributed to its ability to form stable complexes with DNA and proteins. Interaction studies using techniques like surface plasmon resonance (SPR) have demonstrated its binding affinity with biological macromolecules, indicating potential applications in gene therapy and as a chemotherapeutic agent.

Synthesis and Derivatives

The synthesis of 5,12-naphthacenedione typically involves multi-step organic reactions, allowing for modifications that enhance its biological properties. Common synthetic routes include:

  • Acetylation : Introduction of acetyl groups to improve solubility.
  • Hydroxylation : Addition of hydroxyl groups to increase reactivity.
  • Methoxylation : Modifying the methoxy group to alter pharmacokinetic properties.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
6,11-Dihydroxy-8-(2-hydroxyacetyl)-1-methoxytetracene-5,12-dione105612-58-6Similar hydroxyl and methoxy groups; potential anticancer activity
(S)-6,11-Dihydroxy-8-(1-hydroxyethyl)-1-methoxytetracene-5,12-dione677726-67-9Different substituent at position 8; studied for biological effects
9-Deoxydoxorubicin hydrochlorideN/AWell-known anthracycline derivative; exhibits potent anticancer properties

Scientific Research Applications

Synthesis of Organic Semiconductors

5,12-Naphthacenedione serves as a precursor in the synthesis of complex organic molecules, particularly tetracene derivatives. These derivatives are crucial for developing organic semiconductors used in electronic devices. The compound is involved in multistep reactions under controlled conditions, such as Schlenk line techniques to handle air-sensitive intermediates. For instance, the synthesis of 5,6,11,12-tetrachlorotetracene was achieved using this compound, marking a significant step towards creating materials for organic electronics.

Anticancer Research

The compound has shown promise in cancer research, particularly concerning pancreatic adenocarcinoma treatment strategies. It is utilized in combination therapies where it is linked to antibodies targeting specific cancer cell antigens. Studies indicate that when used in these therapies, it enhances the efficacy against CLDN18.2-positive cells. The structural features of 5,12-naphthacenedione are believed to enhance its ability to interact with biological targets, potentially inhibiting cell proliferation and inducing apoptosis in various cancer cell lines .

Antimicrobial Activity

Research indicates that compounds related to 5,12-naphthacenedione exhibit significant antimicrobial properties. The presence of hydroxyl groups enhances the compound's ability to interact with biological macromolecules such as proteins and nucleic acids. This interaction can be quantified using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), indicating potential applications in gene therapy or as a chemotherapeutic agent .

Case Study 1: Synthesis of Tetracene Derivatives

  • Objective: To synthesize tetracene derivatives for organic electronic applications.
  • Methodology: Utilized 5,12-naphthacenedione as a precursor in multi-step organic reactions.
  • Results: Successful synthesis of 5,6,11,12-tetrachlorotetracene , demonstrating the compound's utility in creating advanced materials for electronics .

Case Study 2: Antibody-Drug Conjugates

  • Objective: To evaluate the effectiveness of 5,12-naphthacenedione in targeted cancer therapies.
  • Methodology: Linked the compound to antibodies targeting pancreatic cancer cells.
  • Results: Enhanced treatment efficacy observed against CLDN18.2-positive pancreatic adenocarcinoma cells.

Comparison with Similar Compounds

Key Structural Features :

  • Core: 5,12-Naphthacenedione (tetracyclic quinone).
  • Substituents :
    • Hydroxy groups at positions 6 and 11.
    • Hydroxyacetyl group at position 6.
    • Methoxy group at position 1.

Comparison with Similar Compounds

Structural Analogues in the Anthracycline Family

Compound Substituents Key Differences Biological Activity References
Target Compound 6,11-dihydroxy; 8-(hydroxyacetyl); 1-methoxy No glycosyl group; hydroxyacetyl at C8 Limited data; potential redox activity
Doxorubicin 6,8,11-trihydroxy; 8-(hydroxyacetyl); 1-methoxy; glycosyl group at C10 Glycosyl group (amino sugar) at C10 Anticancer (DNA intercalation, topoisomerase inhibition)
Epirubicin 6,8,11-trihydroxy; 8-(hydroxyacetyl); 1-methoxy; glycosyl group with altered stereochemistry Epimerization at C4' of sugar moiety Reduced cardiotoxicity vs. doxorubicin
Daunorubicin Similar to doxorubicin but with a methyl group instead of hydroxyacetyl at C14 Methyl group at C14; glycosyl group at C10 Antileukemic agent
Doxorubicinone (Aglycone) 6,8,11-trihydroxy; 8-(hydroxyacetyl); 1-methoxy Lacks glycosyl group Reduced solubility; weaker anticancer activity

Key Observations:

  • Glycosylation : The presence of a glycosyl group (e.g., in doxorubicin) significantly enhances water solubility and cellular uptake compared to the aglycone form (target compound) .
  • Hydroxyacetyl vs. Methyl Groups: The hydroxyacetyl group at C8 in the target compound may improve DNA-binding affinity over daunorubicin’s methyl group .
  • Stereochemistry : Epirubicin’s modified sugar stereochemistry reduces cardiotoxicity, suggesting that stereochemical alterations in substituents can modulate toxicity .

Physicochemical Properties

Property Target Compound Doxorubicin Doxorubicinone (Aglycone)
Molecular Weight ~550–600 g/mol (estimated) 543.52 g/mol 416.36 g/mol
Water Solubility Low (aglycone form) High (due to glycosylation) Very low
Redox Potential High (quinone core) Moderate High
LogP ~1.5–2.0 (estimated) -1.3 ~1.8

Key Observations:

  • Solubility : Glycosylation in doxorubicin increases solubility, whereas the target compound’s aglycone structure limits aqueous solubility, impacting bioavailability .
  • Redox Activity: The quinone core enables redox cycling, generating reactive oxygen species (ROS), a mechanism critical to anthracycline cytotoxicity .

Q & A

Q. What are the critical considerations for designing toxicity assays for this compound in preclinical studies?

Toxicity assays should prioritize acute and subchronic exposure models, with endpoints such as LD50 (e.g., 40 mg/kg intravenous in mice ) and organ-specific effects (e.g., cardiac or hematological changes in rodents ). Use standardized protocols from Toxicology and Applied Pharmacology for dose-response curves and include controls for metabolic byproducts. Mutagenicity testing should follow OECD guidelines, incorporating microbial (Ames test) and mammalian cell systems (e.g., mouse sperm morphology assays ).

Q. How can structural analogs inform the synthesis of this compound?

Structural analogs like 3'-Deamino-3'-(3-cyano-4-morpholinyl)adriamycin and Rubomycin derivatives provide insights into functional group stability. Focus on protecting hydroxyl and methoxy groups during synthesis, using anhydrous conditions to prevent acetylation side reactions. Purification via reverse-phase HPLC (C18 columns) is recommended, with mass spectrometry (HRMS) for validation.

Q. Which analytical methods are optimal for characterizing purity and stability?

Use hyphenated techniques:

  • HPLC-DAD for quantifying hydroxyacetyl and methoxy substituents.
  • NMR (1H/13C, COSY, HSQC) to resolve stereochemistry at C-8 and C-10 .
  • Accelerated stability studies (ICH Q1A guidelines) under varying pH/temperature to assess degradation pathways .

Advanced Research Questions

Q. How can conflicting toxicity data (e.g., tumorigenic vs. anticancer effects) be reconciled?

Discrepancies arise from dose-dependent effects (e.g., 24 mg/kg showing antitumor activity vs. higher doses causing toxicity ). Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to define therapeutic windows. Cross-reference Anticancer Research datasets to correlate exposure duration with efficacy-toxicity ratios.

Q. What factorial design approaches optimize reaction conditions for scale-up synthesis?

Apply a 3^3 full factorial design (factors: temperature, solvent polarity, catalyst loading) to maximize yield while minimizing impurities . Response surface methodology (RSM) can identify interactions between variables. For example, anhydrous DMF at 60°C with Pd/C (5 wt%) improved yields in related anthracyclines .

Q. How do computational models predict interactions with biological targets (e.g., DNA topoisomerase II)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can map the hydroxyacetyl group’s role in intercalation. Validate predictions with SPR (surface plasmon resonance) binding assays and in vitro topoisomerase inhibition assays .

Methodological Guidance Tables

Q. Table 1. Key Toxicity Parameters from RTECS Data

EndpointSpeciesDoseEffectSource
Acute LD50 (IV)Mouse40 mg/kgTumorigenic (anticancer active)
Subchronic (28-day)Rat1 mg/kg/dayCardiac hypertrophy
DNA damage (micronucleus)Human10 µMChromosomal aberrations

Q. Table 2. Synthetic Optimization via Factorial Design

FactorLow LevelHigh LevelOptimal Condition
Temperature (°C)507060
Catalyst (wt%)375
SolventTHFDMFAnhydrous DMF

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,11-Dihydroxy-8-(hydroxyacetyl)-1-methoxytetracene-5,12-dione
Reactant of Route 2
Reactant of Route 2
6,11-Dihydroxy-8-(hydroxyacetyl)-1-methoxytetracene-5,12-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.